1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
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Overview
Description
1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable subject of study for researchers aiming to develop new therapeutic agents and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride typically involves multiple steps, starting with the preparation of the trimethoxyphenyl moiety. This moiety is often synthesized through the methylation of phenol derivatives under controlled conditions. Subsequent steps involve the formation of the tetrahydroisoquinoline core through cyclization reactions, followed by the introduction of hydroxyl groups at the 6 and 7 positions. The final step involves the formation of the hydrochloride salt to enhance the compound's stability and solubility.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Large reactors are employed to handle the chemical reactions, and precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. Purification processes, such as recrystallization and chromatography, are used to obtain the final product in its purest form.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of dihydroisoquinolines and other reduced forms.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride has found applications in various scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other trimethoxyphenyl derivatives, isoquinolines, and dihydroisoquinolines.
Uniqueness: The presence of hydroxyl groups at the 6 and 7 positions and the specific arrangement of the trimethoxyphenyl group contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5.ClH/c1-22-15-7-11(8-16(23-2)18(15)24-3)17-12-9-14(21)13(20)6-10(12)4-5-19-17;/h6-9,17,19-21H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHUHRQOSXUZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC(=C(C=C3CCN2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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